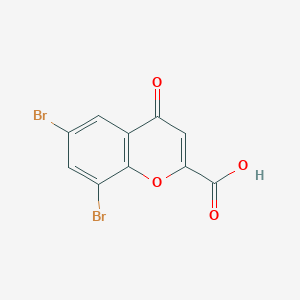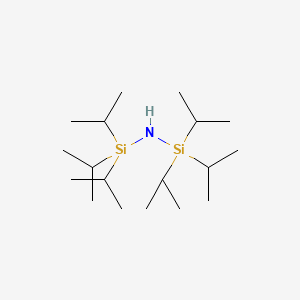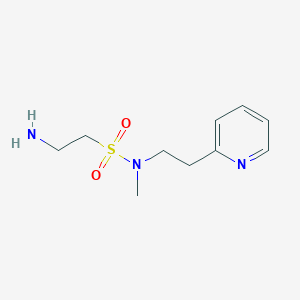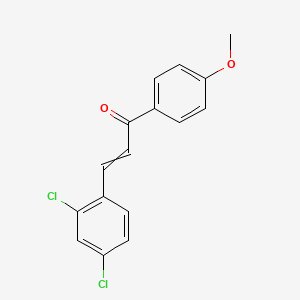
2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid
説明
The compound "2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid" is a complex molecule that appears to be related to a family of phenoxy acetic acid derivatives. These compounds are often studied for their potential applications in various fields, including agriculture and medicine. The structure of the compound suggests the presence of multiple halogen atoms, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related phenoxy acetic acid derivatives has been reported in the literature. For instance, the synthesis of "2-(3-Bromo-4-methoxyphenyl)acetic acid" was achieved through regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield . Similarly, the synthesis of "2-(4-fluorophenoxy) acetic acid" involved refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . These methods could potentially be adapted to synthesize the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of "2-(3-Bromo-4-methoxyphenyl)acetic acid" shows that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . The "2-(4-fluorophenoxy) acetic acid" crystallizes in the monoclinic crystal system and its structure is stabilized by intermolecular interactions . These findings provide insights into the possible conformation and stabilization of the compound of interest.
Chemical Reactions Analysis
The reactivity of phenoxy acetic acid derivatives can be influenced by the substituents present on the phenyl ring. For instance, the presence of electron-withdrawing groups such as bromine and chlorine could make the compound more reactive in certain chemical reactions. The electron-donating methoxy group in "2-(3-Bromo-4-methoxyphenyl)acetic acid" contrasts with the electron-withdrawing bromine atom, affecting the overall reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxy acetic acid derivatives are determined by their molecular structure. The presence of halogen atoms in the compound "2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid" suggests that it may have unique properties such as higher density or specific interactions with other molecules. The crystal packing and intermolecular interactions, as seen in "2-(4-fluorophenoxy) acetic acid" , could also influence the melting point, solubility, and stability of the compound.
科学的研究の応用
Reactivity and Structural Analysis
A detailed first-principle study on halogenated phenylacetic acids, including compounds similar to 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid, revealed insights into their reactivity, structural properties, and acidity. These studies involved calculating molecular descriptors like Fukui functions, local softness, electrophilicity, electronegativity, and the HOMO-LUMO gap. The vibrational spectra of similar halogen-substituted molecules were also calculated and compared with experimental FTIR data, contributing to a better understanding of their chemical behavior and potential applications in various scientific fields (Srivastava et al., 2015).
Antioxidant Properties
Bromophenols, structurally related to the compound , have been isolated from marine algae and shown to possess significant DPPH radical-scavenging activity, indicating strong antioxidant properties. These findings are pivotal for pharmaceutical and food industry applications, highlighting the potential use of these compounds in preventing oxidative deterioration and enhancing shelf-life (Li et al., 2007).
Photodegradation Studies
The photodegradation behavior of a structurally similar pharmaceutical compound was analyzed, leading to the identification of primary photodegradation products. This study involved techniques like LC-MS/MS and NMR, providing valuable insights into the stability and degradation pathways of related chemical compounds under exposure to light. Such research is crucial for understanding the stability of these compounds in various environments, informing storage, and handling guidelines in pharmaceutical and material science applications (Wu et al., 2007).
特性
IUPAC Name |
2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClFNO3/c16-12-2-1-9(5-13(20)21)14(18)15(12)22-11-4-8(7-19)3-10(17)6-11/h1-4,6H,5H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPZSBUSOHVSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)OC2=CC(=CC(=C2)C#N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



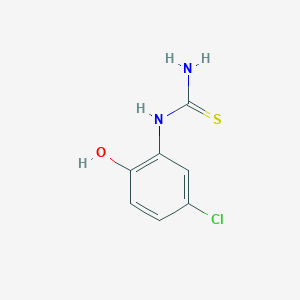
![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)


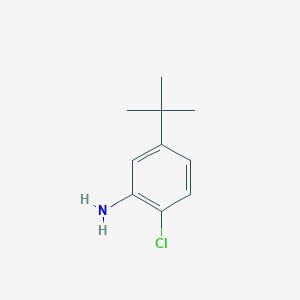

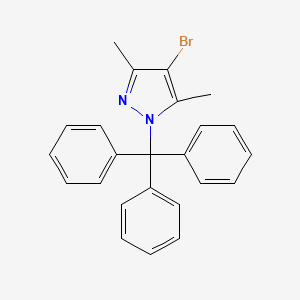
![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)
